6
Overview
Description
“6|A-Hydroxy-17|A-estradiol 17-Valerate” is a derivative of Estradiol, which is the major estrogen secreted by the premenopausal ovary . It is a biochemical used in proteomics research .
Synthesis Analysis
The chemical name for “this compound|A-Hydroxy-17|A-estradiol 17-Valerate” is "(this compoundα,17β)-Estra-1,3,5 (10)-triene-3,this compound-17-triol 17-Pentanoate" . It is synthesized from Estradiol, and its synthesis involves the addition of a valerate group .
Molecular Structure Analysis
The molecular formula for “this compound|A-Hydroxy-17|A-estradiol 17-Valerate” is C23H32O4 . It has a molecular weight of 372.5 . The structure includes a pentanoate group attached to the 17 position of the estradiol molecule .
Scientific Research Applications
Neuroprotective Potential
17α-Estradiol, a less feminizing isomer of estrogen, has shown neuroprotective potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its antioxidant effect and less pleiotropic nature compared to 17β-estradiol suggest a possibly lower toxicity, making it a candidate for clinical testing in neurodegenerative diseases (Moos et al., 2009).
Memory Processing
Estrogens, including 17α-Estradiol, have been found to enhance memory consolidation rapidly through membrane-mediated mechanisms, associated with increased spine density and altered neurotransmitter activity. This rapid effect on cognition and memory processing indicates potential applications in treating memory impairments (Luine & Frankfurt, 2012).
Environmental Impact
The occurrence and environmental impact of steroid estrogens, including 17α-Estradiol, have been extensively studied. Their presence in aquatic environments raises concerns about potential ecological impacts, emphasizing the need for monitoring and understanding their effects on water quality and wildlife (Du et al., 2020).
Hormone Replacement Therapy
Research on hormone replacement therapy highlights the complexity of estrogen's effects, particularly its neuroprotective roles in neurodegenerative diseases. The use of 17β-Estradiol in postmenopausal women has shown mixed results, suggesting a nuanced understanding of hormone therapy's impact on diseases like Alzheimer's and Parkinson's (Dye et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound|A-Hydroxy-17|A-estradiol 17-Valerate is the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, this compound|A-Hydroxy-17|A-estradiol 17-Valerate exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is an estradiol prodrug, meaning it is metabolized into estradiol in the body .
Pharmacokinetics
Estradiol, the active form of this compound|A-Hydroxy-17|A-estradiol 17-Valerate, has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity .
Properties
IUPAC Name |
[(6S,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZIFAMBDFWLSI-CGHIAJOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182505 | |
Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313382-26-1 | |
Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313382-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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